molecular formula C14H18N2O3 B12700491 alpha-Methyl-5-hydroxytryptophan ethyl ester CAS No. 22243-70-5

alpha-Methyl-5-hydroxytryptophan ethyl ester

Cat. No.: B12700491
CAS No.: 22243-70-5
M. Wt: 262.30 g/mol
InChI Key: URXXHQAQRSEZMM-UHFFFAOYSA-N
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Description

Alpha-Methyl-5-hydroxytryptophan ethyl ester is a synthetic derivative of the naturally occurring amino acid tryptophan It is characterized by the presence of a methyl group at the alpha position, a hydroxyl group at the 5-position, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-5-hydroxytryptophan ethyl ester typically involves the esterification of L-tryptophan. The process begins with the methylation of L-tryptophan to form alpha-methyltryptophan. This intermediate is then subjected to hydroxylation at the 5-position to yield alpha-Methyl-5-hydroxytryptophan. Finally, esterification with ethanol under acidic conditions produces this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-5-hydroxytryptophan ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-Methyl-5-hydroxytryptophan ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Methyl-5-hydroxytryptophan ethyl ester involves its interaction with serotonin receptors in the brain. It acts as a precursor to serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The compound is metabolized to serotonin through enzymatic pathways, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Methyl-5-hydroxytryptophan ethyl ester is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of the methyl group, hydroxyl group, and ethyl ester functional group allows for specific interactions with biological targets and enhances its potential as a research tool and therapeutic agent .

Properties

IUPAC Name

ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-19-13(18)14(2,15)7-9-8-16-12-5-4-10(17)6-11(9)12/h4-6,8,16-17H,3,7,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXXHQAQRSEZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CNC2=C1C=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22243-70-5
Record name alpha-Methyl-5-hydroxytryptophan ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022243705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-METHYL-5-HYDROXYTRYPTOPHAN ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q3VN2OXXX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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